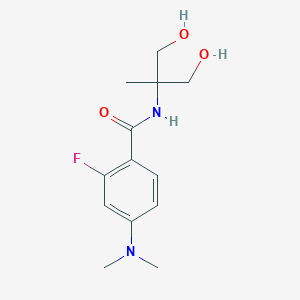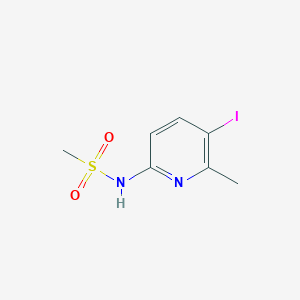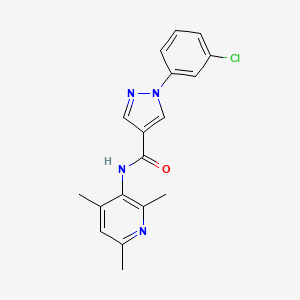![molecular formula C14H19BrN2O2 B7662844 3-bromo-5-methyl-N-[3-oxo-3-(propylamino)propyl]benzamide](/img/structure/B7662844.png)
3-bromo-5-methyl-N-[3-oxo-3-(propylamino)propyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 3-bromo-5-methyl-N-[3-oxo-3-(propylamino)propyl]benzamide, also known as BAY 73-6691, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is a selective inhibitor of soluble guanylate cyclase (sGC), an enzyme that plays a crucial role in the regulation of cyclic guanosine monophosphate (cGMP) levels in the body. In
Wirkmechanismus
3-bromo-5-methyl-N-[3-oxo-3-(propylamino)propyl]benzamide 73-6691 is a selective inhibitor of sGC, an enzyme that catalyzes the conversion of guanosine triphosphate (GTP) to cGMP. By inhibiting sGC, this compound 73-6691 reduces the production of cGMP, leading to a decrease in smooth muscle relaxation and vasodilation. This mechanism of action makes this compound 73-6691 a potential therapeutic agent for the treatment of cardiovascular diseases and pulmonary hypertension.
Biochemical and Physiological Effects
This compound 73-6691 has been shown to have a number of biochemical and physiological effects in animal models and in vitro studies. The compound has been shown to increase cGMP levels in smooth muscle cells, leading to vasodilation and improved blood flow. This compound 73-6691 has also been shown to inhibit the growth of certain cancer cell lines, possibly through the induction of apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-bromo-5-methyl-N-[3-oxo-3-(propylamino)propyl]benzamide 73-6691 in lab experiments is its selectivity for sGC, which allows for targeted inhibition of cGMP production. This selectivity also reduces the potential for off-target effects and toxicity. However, one limitation of using this compound 73-6691 is its relatively low potency, which may require higher concentrations of the compound to achieve desired effects.
Zukünftige Richtungen
There are several future directions for the study of 3-bromo-5-methyl-N-[3-oxo-3-(propylamino)propyl]benzamide 73-6691. One area of research is the development of more potent and selective sGC inhibitors for the treatment of cardiovascular diseases, pulmonary hypertension, and other conditions. Another direction is the investigation of the compound's potential use in the treatment of cancer, either alone or in combination with other chemotherapeutic agents. Finally, further studies are needed to elucidate the biochemical and physiological effects of this compound 73-6691 and to determine its potential therapeutic applications in other disease states.
Synthesemethoden
The synthesis of 3-bromo-5-methyl-N-[3-oxo-3-(propylamino)propyl]benzamide 73-6691 involves a multi-step process that begins with the reaction of 3-bromoaniline with propionyl chloride to form N-(3-bromo-5-methylphenyl)propionamide. This compound is then reacted with ethyl chloroformate and propylamine to yield N-[3-(propylamino)-3-oxopropyl]-N-(3-bromo-5-methylphenyl)propionamide. The final step involves the reaction of this intermediate compound with benzoyl chloride to form this compound.
Wissenschaftliche Forschungsanwendungen
3-bromo-5-methyl-N-[3-oxo-3-(propylamino)propyl]benzamide 73-6691 has been used in a variety of scientific research applications, including the study of cardiovascular diseases, pulmonary hypertension, and erectile dysfunction. The compound has been shown to increase cGMP levels in smooth muscle cells, leading to vasodilation and improved blood flow. This compound 73-6691 has also been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of certain cancer cell lines.
Eigenschaften
IUPAC Name |
3-bromo-5-methyl-N-[3-oxo-3-(propylamino)propyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BrN2O2/c1-3-5-16-13(18)4-6-17-14(19)11-7-10(2)8-12(15)9-11/h7-9H,3-6H2,1-2H3,(H,16,18)(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJKCVZRAFAVWFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)CCNC(=O)C1=CC(=CC(=C1)C)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-(difluoromethoxy)-5-fluoro-N-[[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]aniline](/img/structure/B7662762.png)
![N-(3-ethoxyspiro[3.5]nonan-1-yl)-3-(2-methylpyrazol-3-yl)propanamide](/img/structure/B7662766.png)
![2-[[(3,7-Dimethyl-1-benzofuran-2-carbonyl)amino]methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B7662777.png)
![4-(dimethylamino)-N-[3-fluoro-4-(4-methylpyrazol-1-yl)phenyl]pyridine-2-carboxamide](/img/structure/B7662783.png)
![N-[3-(azepan-1-yl)phenyl]ethanesulfonamide](/img/structure/B7662787.png)
![N-[4-(2-thiomorpholin-4-ylethyl)phenyl]ethanesulfonamide](/img/structure/B7662789.png)

![2,3,6-trifluoro-N-[5-(oxan-4-yl)-1H-pyrazol-3-yl]benzamide](/img/structure/B7662806.png)

![3-bromo-5-methyl-N-[2-(methylamino)-2-oxoethyl]-N-propylbenzamide](/img/structure/B7662813.png)
![[4-(2-Methoxyphenyl)piperazin-1-yl]-(4-methyl-2-phenylpyrimidin-5-yl)methanone](/img/structure/B7662835.png)
![3-bromo-5-methyl-N-[2-(4-methyl-1,2,4-triazol-3-yl)ethyl]benzamide](/img/structure/B7662849.png)


